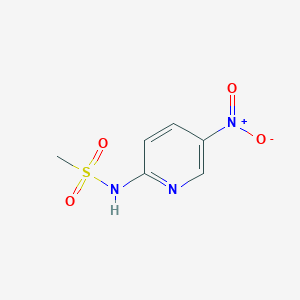
N-(5-nitropyridin-2-yl)methanesulfonamide
Cat. No. B2631428
Key on ui cas rn:
170793-53-0
M. Wt: 217.2
InChI Key: MMGZKRNIRWBBGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05668157
Procedure details


A stirred suspension of the product from Step 1 (2.43 g, 8.22 mmol) in MeOH (100 ml) was treated dropwise with 9.2 ml of IN NaOH and kept at 24° C. for 45 minutes. It was then filtered and the filtrate was concentrated to remove methanol. A solution of the residue in water (75 ml) was acidified (PH 2) with IN Hcl (8 ml). The precipitate was collected by filtration, washed with water, dried and recrystallized from MeOH to give 1.19 g of the titled product, mp 217°-219.5° C.
Name
product
Quantity
2.43 g
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][S:2]([N:5](S(C)(=O)=O)[C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][N:7]=1)(=[O:4])=[O:3]>CO.[OH-].[Na+]>[CH3:1][S:2]([NH:5][C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][N:7]=1)(=[O:3])=[O:4] |f:2.3|
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
It was then filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove methanol
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitate was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from MeOH
|
Outcomes


Product
Details
Reaction Time |
45 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CS(=O)(=O)NC1=NC=C(C=C1)[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.19 g | |
| YIELD: CALCULATEDPERCENTYIELD | 66.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
